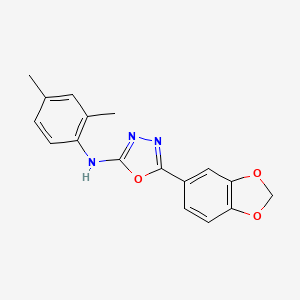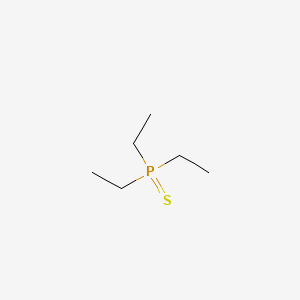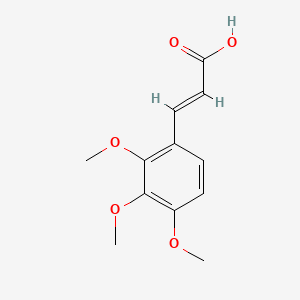
2-(Dichloromethyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dichloromethyl)tetrahydrofuran is a member of the class of oxolanes that is oxolane (tetrahydrofuran) substituted by a dichloromethyl group at position 2. It has a role as a metabolite. It is a member of oxolanes and an organochlorine compound. It derives from a hydride of an oxolane.
Aplicaciones Científicas De Investigación
Electrochemical Applications
- Electrochemical Behavior : A study by Fechtel, Westphal, and Matschiner (1990) described the electrochemical behavior of 2-(Dichloromethyl)tetrahydrofuran. Electroreductions of certain compounds in LiCl/Methanol led to the formation of 2-dichloromethyl-tetrahydrofurans (Fechtel, Westphal, & Matschiner, 1990).
Organic Synthesis and Catalysis
- Biomass-Derived Solvent : Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a derivative, as a biomass-derived solvent in organic chemistry. Its properties like low miscibility with water and remarkable stability make it valuable in syntheses involving organometallics and biotransformations (Pace et al., 2012).
- Phase-Transfer Catalyzed Alkoxylation : Shavrin, Volotova, and Kutin (1991) explored the phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan, achieving high overall yields and demonstrating its potential in synthetic organic chemistry (Shavrin, Volotova, & Kutin, 1991).
Stereochemistry in Radical Cyclizations
- Stereoselective Synthesis : Watanabe and Endo (1988) presented a novel method for the preparation of 2,4-disubstituted tetrahydrofurans using a stereocontrol method involving mono- or dichloromethyl radicals, highlighting its utility in creating specific stereochemical configurations in organic molecules (Watanabe & Endo, 1988).
Solvent Applications in Chemistry
- Organometallic and Biphasic Reactions : Aycock (2007) discussed the use of 2-Methyltetrahydrofuran as a solvent in organometallic reactions, showing its effectiveness as a substitute for THF and dichloromethane in various chemical processes (Aycock, 2007).
Environmental Impact and Safety
- Effect on Enzyme Activities : A study by Lv et al. (2008) investigated the effects of tetrahydrofuran on enzyme activities in activated sludge, providing insights into its environmental impact and safety considerations (Lv, Yao, Lv, & Min, 2008).
Propiedades
Fórmula molecular |
C5H8Cl2O |
|---|---|
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
2-(dichloromethyl)oxolane |
InChI |
InChI=1S/C5H8Cl2O/c6-5(7)4-2-1-3-8-4/h4-5H,1-3H2 |
Clave InChI |
LRRYUPYELLDERY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(Cl)Cl |
SMILES canónico |
C1CC(OC1)C(Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)
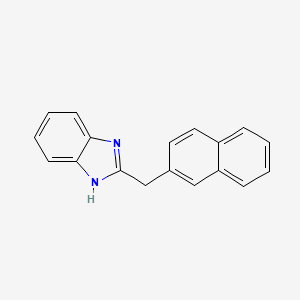
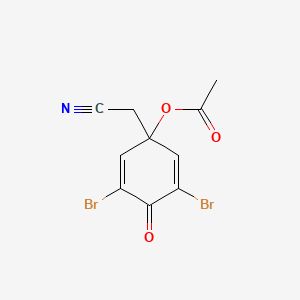
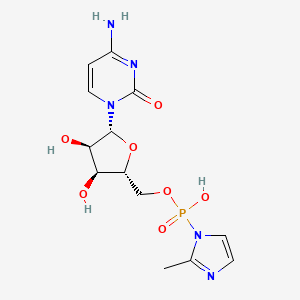
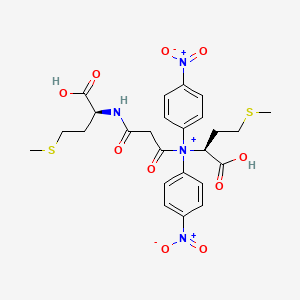

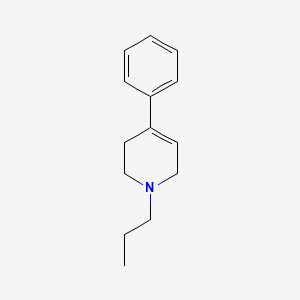

![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)
